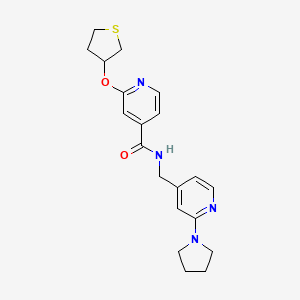

N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Description

N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a structurally complex compound featuring:

- A methyl linker connecting the pyridine moiety to an isonicotinamide group, introducing hydrogen-bonding capabilities.

- A tetrahydrothiophen-3-yloxy substituent on the isonicotinamide, contributing steric bulk and sulfur-based electronic effects.

While direct physicochemical or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., pyridine derivatives with pyrrolidine or tetrahydrothiophene groups) offer insights for comparative analysis.

Properties

IUPAC Name |

N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S/c25-20(16-4-7-22-19(12-16)26-17-5-10-27-14-17)23-13-15-3-6-21-18(11-15)24-8-1-2-9-24/h3-4,6-7,11-12,17H,1-2,5,8-10,13-14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUQSEVCNIHDSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=NC=C3)OC4CCSC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and therapeutic implications of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Pyrrolidine-Pyridine Intermediate : This step typically involves the reaction of pyridine derivatives with pyrrolidine in suitable conditions.

- Introduction of the Tetrahydrothiophen Group : The tetrahydrothiophen moiety is added through a coupling reaction, often employing various coupling agents to facilitate the process.

- Final Coupling with Isonicotinic Acid : The last step involves linking the intermediate with isonicotinic acid or its derivatives to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various disease pathways. It is posited that the compound may inhibit certain enzymes or modulate receptor activity, thereby influencing cellular signaling pathways.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines, indicating its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory activity, showing promise in reducing inflammatory markers in vitro.

- Neuroprotective Properties : There is emerging evidence suggesting that it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Data Tables

The following table summarizes key biological activities and findings related to this compound:

| Biological Activity | Model/System | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | HeLa Cells | 15.5 | |

| Anti-inflammatory | RAW 264.7 Macrophages | 12.0 | |

| Neuroprotection | SH-SY5Y Neurons | 20.0 |

Case Study 1: Anticancer Evaluation

A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against ovarian and breast cancer cells. The IC50 values were notably lower than those of conventional chemotherapeutics, suggesting enhanced efficacy.

Case Study 2: Anti-inflammatory Mechanism

In an investigation into its anti-inflammatory properties, the compound was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a mechanism through which it may exert protective effects in inflammatory diseases.

Comparison with Similar Compounds

Key Structural Features and Analogues:

Key Observations:

- Pyrrolidine-Pyridine Motif : Compounds in , and 7 share the pyrrolidine-pyridine backbone, critical for π-π stacking and hydrophobic interactions . The target compound’s methyl linker may reduce steric hindrance compared to direct substitutions (e.g., fluorine in ).

- Oxygen/Sulfur Linkers : The tetrahydrothiophen-3-yloxy group in the target compound introduces sulfur, which may enhance metabolic stability compared to oxygen-based linkers in and .

Physicochemical and Electronic Properties

- Lipophilicity : The pyrrolidine and tetrahydrothiophene groups in the target compound likely increase logP compared to fluorine-substituted analogs () but reduce it relative to aromatic systems () .

- Hydrogen Bonding: The isonicotinamide’s carbonyl group may enhance solubility and target engagement compared to non-amide derivatives (e.g., ’s carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.